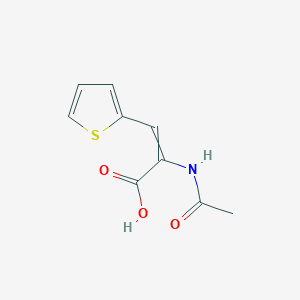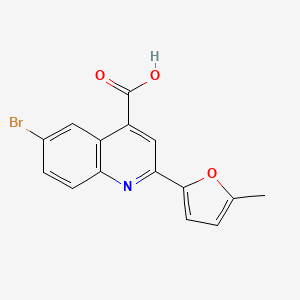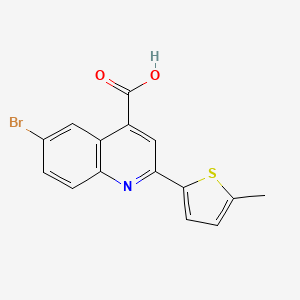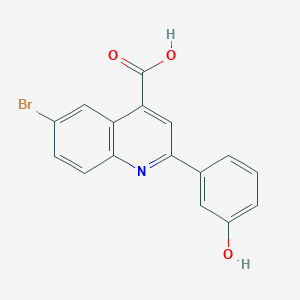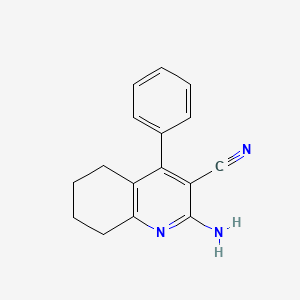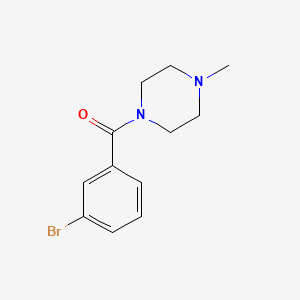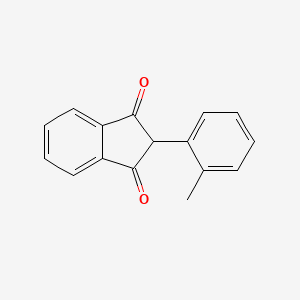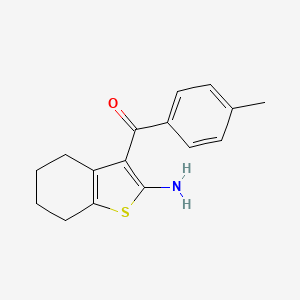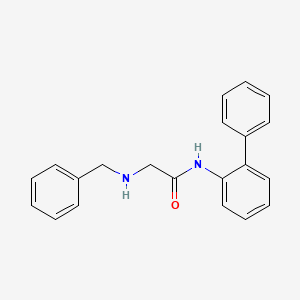
2-Benzylamino-N-biphenyl-2-yl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylamino-N-biphenyl-2-yl-acetamide is a compound that belongs to a class of organic compounds known for their complex molecular structure and significant chemical and physical properties. These compounds are often synthesized for various applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds similar to 2-Benzylamino-N-biphenyl-2-yl-acetamide, involves multi-step chemical reactions. For example, a study described the synthesis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives through the reaction of 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, confirmed by 1H NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013). Another example includes the Palladium-Catalyzed, N-(2-Aminophenyl)acetamide-Assisted Ortho-Arylation of Substituted Benzamides, highlighting the role of N-(2-Aminophenyl)acetamide as a bidentate directing group for ortho-arylation (Reddy, Blanton, & Watkins, 2017).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by specific functional groups attached to an acetamide backbone. Techniques such as 1H NMR, FTIR, MS, and elemental analysis are commonly used to confirm the structures of synthesized compounds. The intricate structure of these molecules plays a crucial role in their chemical behavior and potential applications.
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, depending on their specific functional groups. For instance, the synthesis processes often involve catalytic cycles, amination, carbonylation, and heterocyclization, as seen in the sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization of certain precursors to yield benzofuran-2-ylacetamides (Gabriele et al., 2007). These reactions are pivotal in tailoring the properties of the acetamide derivatives for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
- Research on derivatives similar to 2-Benzylamino-N-biphenyl-2-yl-acetamide has focused on their chemical properties and synthesis processes. For instance, Duran and Canbaz (2013) explored the synthesis of drug precursors related to this compound and determined their acidity constants through UV spectroscopic studies, revealing insights into their chemical behavior (Duran & Canbaz, 2013).
Pharmacological Potential
- Some studies have explored the pharmacological potential of compounds structurally related to 2-Benzylamino-N-biphenyl-2-yl-acetamide. For example, a study by Schenone et al. (2000) on similar compounds found significant anti-inflammatory and antinociceptive activities, suggesting potential therapeutic applications (Schenone et al., 2000).
Anticancer Activities
- Investigations into the anticancer properties of related compounds have been conducted. Yurttaş et al. (2015) synthesized derivatives with potential antitumor activity, screening them against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). Duran and Demirayak (2012) also synthesized similar compounds, finding notable activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Antibacterial and Antimicrobial Activities
- Studies like that of Ramalingam et al. (2019) have synthesized derivatives showing significant antibacterial activity, indicating potential in treating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019). Additionally, Sawant and Kawade (2011) evaluated similar compounds for anthelmintic activity, offering prospects for treating parasitic worm infections (Sawant & Kawade, 2011).
Other Applications
- Research by Reddy and Kathale (2017) into compounds containing the biphenyl moiety, similar to the compound , suggests a variety of medicinal properties, including anti-inflammatory activity (Reddy & Kathale, 2017). This demonstrates the broad potential of these compounds in pharmaceutical development.
Eigenschaften
IUPAC Name |
2-(benzylamino)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(16-22-15-17-9-3-1-4-10-17)23-20-14-8-7-13-19(20)18-11-5-2-6-12-18/h1-14,22H,15-16H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFOMKLWZQJHRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylamino-N-biphenyl-2-yl-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

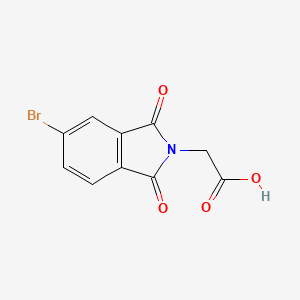
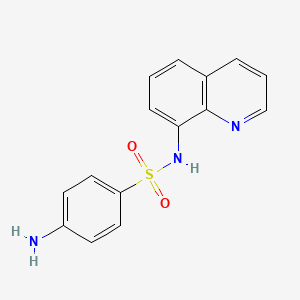
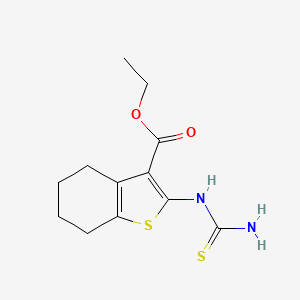
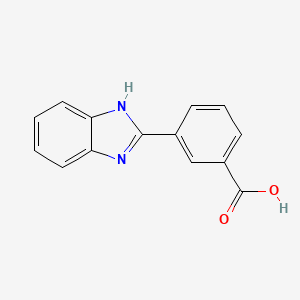
![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)
![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)
